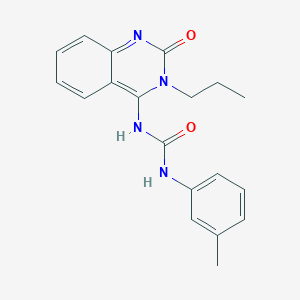![molecular formula C18H18FNO5 B2786319 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide CAS No. 1396802-41-7](/img/structure/B2786319.png)
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide, commonly known as 'compound X', is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide involves the inhibition of various signaling pathways involved in the growth and survival of cancer cells, neuroinflammation, and amyloid-beta plaques. This compound has been shown to inhibit the Akt/mTOR pathway, which is involved in the growth and survival of cancer cells. It also inhibits the NF-kB pathway, which is involved in neuroinflammation. In Alzheimer's disease, this compound has been shown to inhibit the formation of amyloid-beta plaques by reducing the activity of beta-secretase enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, reduce neuroinflammation, and improve cognitive function. It has also been shown to reduce amyloid-beta plaques in Alzheimer's disease and improve motor function in Parkinson's disease.
実験室実験の利点と制限
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide has several advantages and limitations for lab experiments. One of the advantages is that it has shown promising results in various disease models, making it a potential candidate for further research. However, one of the limitations is that it has not been extensively studied in humans, making it difficult to determine its safety and efficacy in clinical trials.
将来の方向性
There are several future directions for research on N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide. One future direction is to study its safety and efficacy in clinical trials to determine its potential as a therapeutic agent. Another future direction is to optimize its synthesis method to improve the yield and purity of the final product. Additionally, further research is needed to determine its mechanism of action in various disease models and to identify potential drug targets for future drug development.
合成法
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide involves several steps. The first step involves the reaction of 2-hydroxypropylamine with 2-fluorophenol to form 2-(2-fluorophenoxy)propylamine. The second step involves the reaction of 2-(2-fluorophenoxy)propylamine with benzo[d][1,3]dioxole-5-carboxylic acid to form this compound. The synthesis of this compound has been optimized by various researchers to improve the yield and purity of the final product.
科学的研究の応用
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide has been extensively studied for its potential therapeutic applications. This compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, this compound has been shown to improve cognitive function and reduce amyloid-beta plaques. In Parkinson's disease research, this compound has been shown to improve motor function and reduce neuroinflammation.
特性
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO5/c1-18(22,12-6-7-15-16(8-12)25-11-24-15)10-20-17(21)9-23-14-5-3-2-4-13(14)19/h2-8,22H,9-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIHINANXDXNTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)COC1=CC=CC=C1F)(C2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2786236.png)
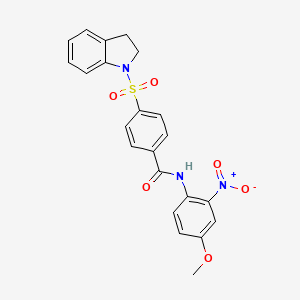
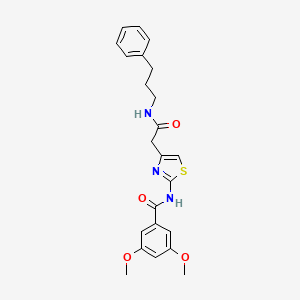
![3-[(Prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B2786240.png)
![2-[(2-Methoxyethyl)amino]-5-nitrobenzonitrile](/img/structure/B2786243.png)
![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B2786245.png)

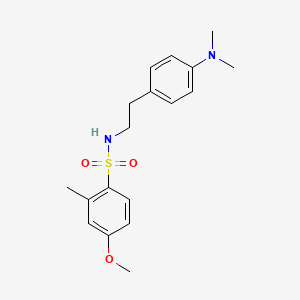
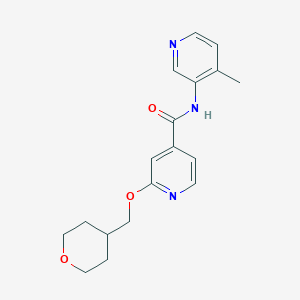
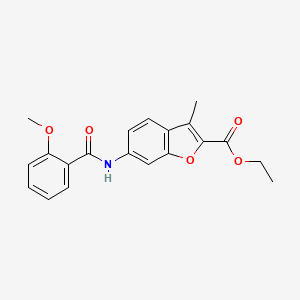
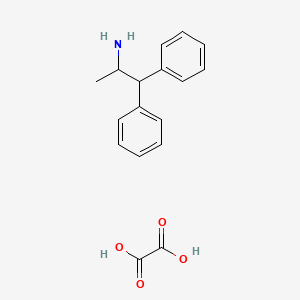
![4-fluoro-N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-3-methylbenzenesulfonamide](/img/structure/B2786255.png)
![Ethyl 3-[4-(sec-butyl)phenoxy]benzenecarboxylate](/img/structure/B2786257.png)
